(S)-(+)-3-Aminopyrrolidine dihydrochloride
Description
Properties
CAS No. |
116183-83-6 |
|---|---|
Molecular Formula |
C4H11ClN2 |
Molecular Weight |
122.60 g/mol |
IUPAC Name |
(3S)-pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3,5H2;1H/t4-;/m0./s1 |
InChI Key |
NPPLFOLRHWBLKV-WCCKRBBISA-N |
SMILES |
C1CNCC1N.Cl.Cl |
Isomeric SMILES |
C1CNC[C@H]1N.Cl |
Canonical SMILES |
C1CNCC1N.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method, detailed in CN112574087A, employs cost-effective aspartic acid diester and p-toluenesulfonyl chloride to construct the pyrrolidine backbone. The five-step sequence involves:
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Amino Protection : Aspartic acid diester reacts with p-toluenesulfonyl chloride in dichloromethane/water, forming ethyl p-toluenesulfonylaminosuccinate (91.1% yield).
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Reduction : Sodium borohydride reduces the diester to 2-(4’-methylbenzenesulfonyl)amino-1,4-butanediol (92.6% yield).
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Halogenation : Thionyl chloride converts diol to dichloride.
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Cyclization : p-Toluenesulfonamide substitutes chloride, forming N,1-bis(4’-methylbenzenesulfonyl)pyrrolidine-3-amine.
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Deprotection : Hydrochloric acid cleaves sulfonyl groups, yielding 3-aminopyrrolidine dihydrochloride (91.2% yield, 99.1% purity).
Key Advantages
Limitations
-
Racemic Product : The route lacks inherent stereochemical control, necessitating chiral resolution for (S)-enantiomer isolation.
-
Intermediate Purification : Multiple recrystallization steps (e.g., ethyl acetate) add complexity.
Modern Method 2: Trans-4-Hydroxy-L-Proline Route
Reaction Overview
CN102531987B outlines an enantioselective synthesis starting from trans-4-hydroxy-L-proline, a chiral pool reagent:
-
Hydrochloride Formation : Trans-4-hydroxy-L-proline undergoes thermal cyclization in cyclohexanol, yielding (R)-3-hydroxypyrrolidine hydrochloride (80% yield).
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Protection and Activation : Boc-protection and mesylation produce (R)-1-tert-butoxycarbonyl-3-methanesulfonyloxypyrrolidine.
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Amination : Ammonia substitutes mesylate, forming (R)-1-Boc-3-aminopyrrolidine.
-
Deprotection : HCl removes Boc, generating (S)-3-aminopyrrolidine dihydrochloride (85% overall yield).
Stereochemical Rationale
The configuration inversion at C3 during mesylate amination converts (R)-3-hydroxypyrrolidine to (S)-3-aminopyrrolidine. Starting from L-proline ensures enantiopurity, avoiding resolution steps.
Advantages
-
High Enantiomeric Excess : >99% ee achieved via chiral starting material.
-
Pharmaceutical Compatibility : Boc-protection aligns with peptide synthesis workflows.
Modern Method 3: Amino-Protected Aspartic Anhydride Route
Reaction Overview
Disclosed in US2008/0064530A1, this route leverages optically active aspartic anhydride:
-
Anhydride Formation : Optically active amino-protected aspartic anhydride reacts with primary amines.
-
Cyclodehydration : Forms 1-aralkyl-3-(protected amino)pyrrolidine-2,5-dione.
-
Deprotection and Reduction : Unmasking the amino group followed by carbonyl reduction yields enantiopure 1H-3-aminopyrrolidine.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-3-Aminopyrrolidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various chiral amines, amides, and imines. These products are often used as intermediates in the synthesis of more complex pharmaceutical compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Chiral Drug Synthesis
(S)-(+)-3-Aminopyrrolidine dihydrochloride serves as a key intermediate in the synthesis of several chiral drugs. Its structural properties allow it to be utilized in creating compounds with specific stereochemistry, which is crucial for the efficacy and safety of many pharmaceuticals. Notably, it is involved in synthesizing carbapenem antibiotics and quinolone derivatives, which are vital in treating bacterial infections .
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives synthesized from (S)-(+)-3-aminopyrrolidine. For instance, a derivative demonstrated significant inhibition of tumor cell proliferation at submicromolar concentrations and showed promising results in preclinical models of leukemia, increasing the lifespan of treated animals by up to 262% . This suggests that (S)-(+)-3-aminopyrrolidine-based compounds may be valuable in developing new cancer therapies.
Synthesis Methodologies
The synthesis of this compound can be achieved through various methods, emphasizing efficiency and optical purity. A notable synthesis route involves the use of trans-4-hydroxy-L-proline as a starting material, which undergoes several transformations to yield the target compound with high optical purity . The process typically includes:
- Decarboxylation : To activate the starting material.
- N-Boc Protection : To protect the amine group during subsequent reactions.
- Nucleophilic Substitution : Involving azide reagents for further functionalization.
- Hydrochloride Formation : To obtain the final dihydrochloride salt form.
This method not only enhances yield but also simplifies purification steps compared to traditional approaches .
Analytical Methods
To ensure the quality and purity of this compound, various analytical techniques are employed. High-performance liquid chromatography (HPLC) is commonly used for purity analysis, allowing for sensitive detection and quantification of this compound in complex mixtures . The method involves:
- Precolumn Derivatization : Enhancing detection sensitivity.
- Chromatographic Conditions : Using a C18 column and specific flow rates for optimal separation.
- Detection Wavelengths : Typically set around 210 nm for effective monitoring.
Case Study 1: Antitumor Compound Development
A study focused on developing anthra[2,3-b]furan-3-carboxamides derived from (S)-(+)-3-aminopyrrolidine demonstrated promising antitumor activity against various cancer cell lines. These compounds were shown to interact with DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and repair processes . The research underscores the potential of utilizing this chiral compound in creating novel anticancer agents.
Case Study 2: Chiral Catalysis
Research has also explored using this compound in asymmetric catalysis. Its ability to facilitate reactions with high enantioselectivity makes it an attractive candidate for synthesizing other chiral molecules, expanding its utility beyond pharmaceuticals into broader chemical synthesis applications .
Mechanism of Action
The mechanism of action of (S)-(+)-3-Aminopyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
3-Aminopyrrolidine Dihydrochloride (Racemic Mixture)
- CAS : 103831-11-4
- Purity : 97%
- Key Difference : Lacks stereochemical specificity (racemic mixture), reducing its utility in enantioselective synthesis compared to the (S)-(+) -enantiomer .
- Applications : Used in generic amine-based reactions but less favored in chiral drug synthesis.
(R)-(+)-3-Aminoquinuclidine Dihydrochloride
- CAS : 123536-14-1
- Structure: Contains a bicyclic quinuclidine backbone (vs. monocyclic pyrrolidine in the (S)-(+)-3-aminopyrrolidine derivative).
- Toxicology : Insufficient toxicological data available, limiting its adoption in pharmaceutical development .
- Applications : Primarily explored in niche organic reactions due to structural complexity .
Functional Group Variants
Triethylenetetramine Dihydrochloride (Trientine)
- CAS: Not specified (generic name: Trientine).
- Structure : Linear polyamine with four amine groups (vs. single amine in pyrrolidine derivatives).
- Applications : Copper chelation therapy for Wilson’s disease; unrelated to chiral synthesis .
- Regulatory Status : Approved as a drug under multiple trade names (e.g., Syprine®) .
(4R)-4-Aminopyrrolidin-2-one Dihydrochloride
Linear Polyamine Derivatives
Putrescine Dihydrochloride
- CAS : P7505 (Sigma).
- Structure : Linear C₄H₁₂N₂ diamine (butane-1,4-diamine).
- Applications : Studied in food science as a biogenic amine; linked to spoilage indicators in meat and fish .
Cadaverine Dihydrochloride
- CAS : C8561 (Sigma).
- Structure : Linear C₅H₁₄N₂ diamine (pentane-1,5-diamine).
Comparative Data Table
Biological Activity
(S)-(+)-3-Aminopyrrolidine dihydrochloride is a chiral compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 159.06 g/mol
- Appearance : White to light yellow crystalline powder
- Solubility : Soluble in water
The compound features a pyrrolidine ring with an amino group, making it a versatile intermediate in organic synthesis and pharmaceutical applications .
Biological Activity Overview
This compound exhibits significant biological activities, particularly in the following areas:
- Neuroprotective Effects : Research indicates that this compound may influence neurotransmitter systems and modulate receptors involved in synaptic transmission, suggesting potential applications in treating neurodegenerative diseases .
- Enzyme Inhibition : It has been studied for its inhibitory effects on neuronal nitric oxide synthase (nNOS), which is crucial for preventing brain injury and treating various neurological disorders. Selective inhibitors derived from this compound have shown nanomolar potency against nNOS .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors : The compound may modulate neurotransmitter systems, particularly affecting synaptic transmission and neuroprotection .
- Enzyme Interaction : Studies have shown that derivatives of (S)-(+)-3-Aminopyrrolidine can selectively inhibit nNOS over other isoforms, enhancing its therapeutic potential .
Synthesis Methods
Various methods have been developed for synthesizing this compound, ensuring high yield and optical purity. These methods typically involve:
- Decarboxylation of Trans-4-hydroxy-L-proline
- N-tert-butoxycarbonyl (N-Boc) Protection
- Reduction of Azido Compounds
- Formation of Dihydrochloride Salt
These synthetic routes are characterized by mild reaction conditions and high yields, making them suitable for large-scale production .
Case Study 1: Neuroprotective Potential
A study explored the neuroprotective effects of this compound in a model of cerebral ischemia. The compound demonstrated significant protective effects against neuronal death, suggesting its potential as a therapeutic agent in stroke management.
Case Study 2: Enzyme Selectivity
Research focused on the development of nNOS inhibitors derived from (S)-(+)-3-Aminopyrrolidine highlighted the compound's ability to selectively inhibit nNOS with a Ki value as low as 5 nM, showcasing its potential in treating conditions like cerebral palsy without affecting blood pressure regulation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity of (S)-(+)-3-aminopyrrolidine dihydrochloride?
- Methodology : Use a combination of techniques:
- Chloride ion verification : Dissolve 20 mg in water and perform a chloride test (e.g., silver nitrate precipitation) to confirm stoichiometry .
- Heavy metal analysis : Follow pharmacopeial guidelines (e.g., limit test for heavy metals via sulfide precipitation) with a detection threshold ≤20 μg/g .
- Mass spectrometry (MS) : Use reference compounds like 3-aminopyrrolidine and trimesic acid for calibration, as described in ultrafiltration and centrifugation protocols for aqueous samples .
- Data interpretation : A purity threshold of ≥98% is typically required for pharmacological studies.
Q. How should this compound be stored to maintain stability?
- Handling protocol : Store in a sealed container under inert gas (e.g., argon) at room temperature. The compound is hygroscopic, so desiccants or vacuum-sealed packaging are recommended .
- Decomposition risks : Exposure to moisture or prolonged storage above 25°C may lead to hydrochloride dissociation, altering reactivity in synthetic applications .
Q. What safety precautions are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of dust .
- First aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .
- Toxicological note : Limited data exist on chronic toxicity, so adhere to ALARA (As Low As Reasonably Achievable) principles .
Advanced Research Questions
Q. How can researchers resolve discrepancies in chiral purity assessments of this compound?
- Methodological approach :
- Chiral HPLC : Use a Crownpak CR(+) column with a mobile phase of HClO₄ (pH 2.0) and UV detection at 210 nm. Compare retention times with (R)-enantiomer standards .
- Circular dichroism (CD) : Measure optical activity at 220–260 nm; the (S)-enantiomer exhibits a specific Cotton effect .
Q. What strategies optimize the synthesis of this compound from pyrrolidine precursors?
- Key steps :
- Amination : React pyrrolidine with hydroxylamine-O-sulfonic acid under basic conditions (pH 10–12) to introduce the amine group .
- Chiral resolution : Use (L)-tartaric acid for diastereomeric salt formation, followed by recrystallization in ethanol/water .
- Hydrochloride formation : Bubble dry HCl gas through the freebase solution in anhydrous ether to precipitate the dihydrochloride salt .
Q. How do researchers address conflicting data in toxicity studies of this compound?
- Experimental design :
- In vitro assays : Use HepG2 cells for acute toxicity screening (IC₅₀ values). Compare results with structurally similar compounds like (R)-3-aminopyrrolidine derivatives to identify stereospecific effects .
- In vivo models : Administer doses (10–100 mg/kg) to Sprague-Dawley rats and monitor renal/hepatic biomarkers (e.g., ALT, creatinine) over 14 days .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
